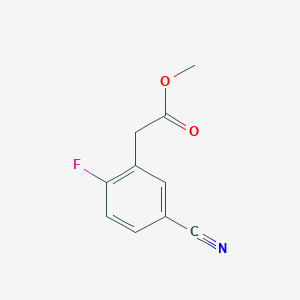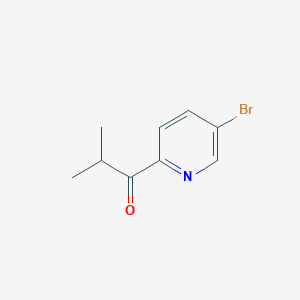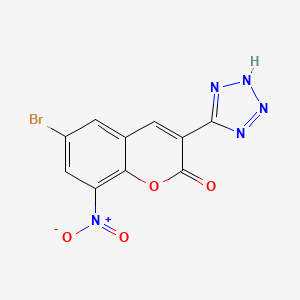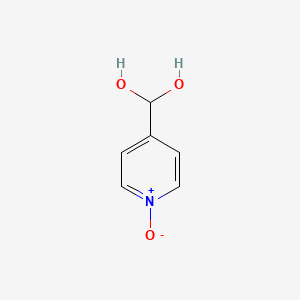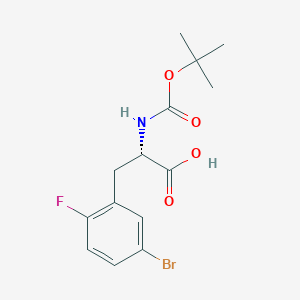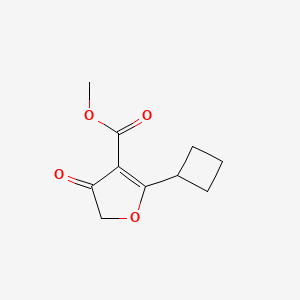
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of cyclobutanone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential changes and activation of caspase-3 . These molecular events result in programmed cell death, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits similar biological activities and is used in anticancer research.
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate: Another furan derivative with potential biological applications.
Uniqueness
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 2-cyclobutyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-10(12)8-7(11)5-14-9(8)6-3-2-4-6/h6H,2-5H2,1H3 |
Clave InChI |
LCLPSKWGHGYRSC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OCC1=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


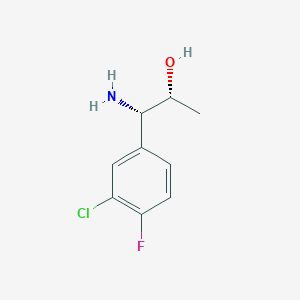
![4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
![6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13031297.png)
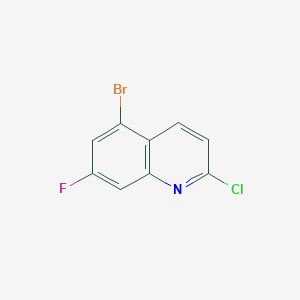
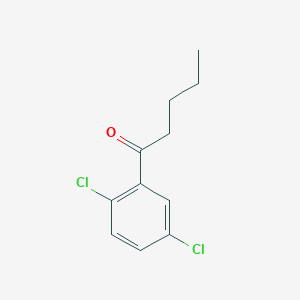
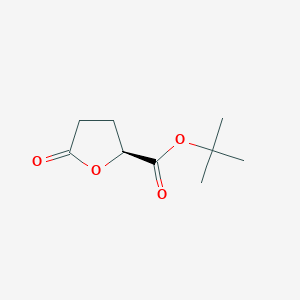
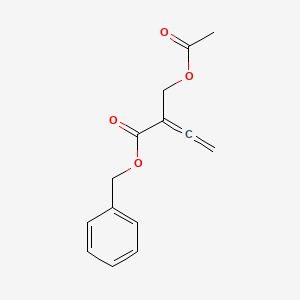
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
